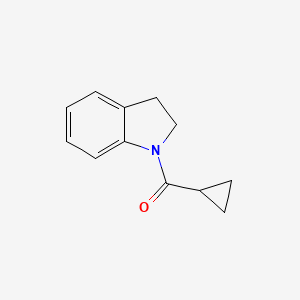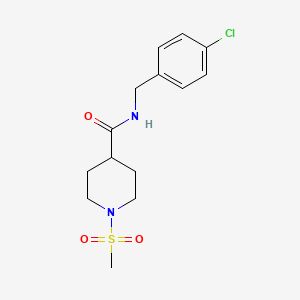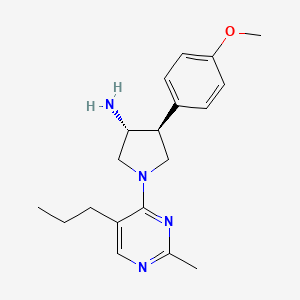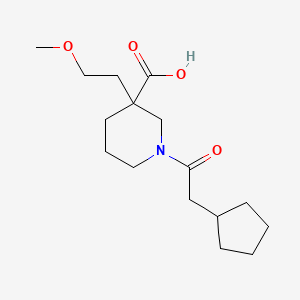
4'-fluoro-N,N-dimethyl-3'-(trifluoromethyl)biphenyl-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a part of a larger family of fluorinated biphenyl carboxamides, which have garnered interest due to their structural complexity and potential for varied applications in materials science and pharmacology. Although the specific compound "4'-fluoro-N,N-dimethyl-3'-(trifluoromethyl)biphenyl-2-carboxamide" is not directly mentioned in the available literature, related compounds have been synthesized and studied, shedding light on possible characteristics and applications.
Synthesis Analysis
The synthesis of related fluorinated compounds involves multiple steps, including condensation reactions, fluorodisplacement, and cyclization processes. For instance, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide demonstrates a complex synthesis pathway involving condensation of dimethylamine with a carboxylic acid precursor, followed by cyclization and saponification steps (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often determined through crystallographic methods, providing insights into the arrangement of fluorine atoms and the overall molecular geometry. For instance, the crystal structure of the mentioned pyrazolo[1,5-a]pyrimidine derivative reveals the spatial arrangement conducive to biological activity (Liu et al., 2016).
Chemical Reactions and Properties
Fluorinated biphenyl carboxamides participate in various chemical reactions, highlighting their reactivity and potential functionalization. The introduction of fluorine atoms significantly influences the chemical properties, including enhanced stability and reactivity towards nucleophilic substitution reactions.
Physical Properties Analysis
The physical properties of fluorinated aromatic polyamides, for instance, include high solubility in organic solvents, transparency, and toughness in film form. These materials exhibit glass transition temperatures ranging from 200 to 303°C and significant thermal stability up to 450°C (Hsiao et al., 1999).
Propiedades
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO/c1-21(2)15(22)12-6-4-3-5-11(12)10-7-8-14(17)13(9-10)16(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPAXCHTGPQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-fluoro-N,N-dimethyl-3'-(trifluoromethyl)biphenyl-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,5R*)-6-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5645222.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5645237.png)
![(2-fluoro-4-methylphenyl)[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]acetic acid](/img/structure/B5645239.png)
![1-(3,4-dimethoxyphenyl)-2-[1-ethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5645243.png)
![(3S*,4R*)-1-[(3-fluorophenyl)acetyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5645251.png)
![2-[(2-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5645254.png)




![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(3-pyridinyl)-5-pyrimidinecarboxamide](/img/structure/B5645336.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,3-thiazole-4-carboxamide](/img/structure/B5645341.png)